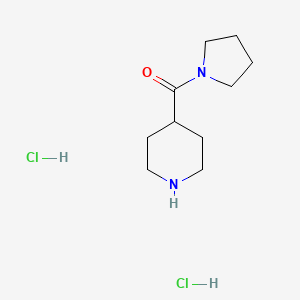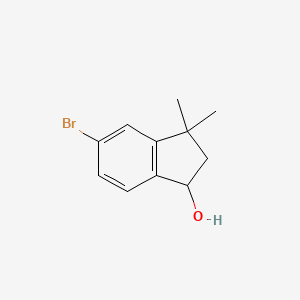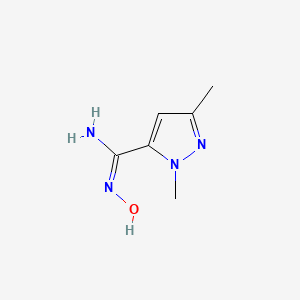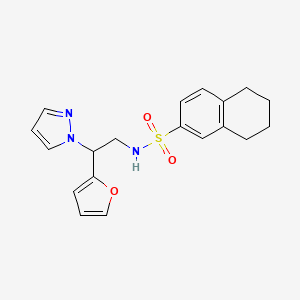![molecular formula C17H19N3O5S2 B2749169 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034542-49-7](/img/structure/B2749169.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound known for its complexity and distinctive structure, characterized by a benzofuran sulfonamide core linked to a thiadiazol ring. This compound stands out due to its promising applications in chemical, biological, and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic synthesis, starting from commercially available precursors. The first step generally includes the formation of the benzofuran ring through cyclization reactions, followed by sulfonamide functionalization. The final key step is the attachment of the thiadiazol moiety via nucleophilic substitution or coupling reactions, requiring specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
While large-scale industrial production methods for this compound are still under development, potential routes include optimizing the synthetic pathways to enhance scalability and cost-efficiency. Advanced techniques such as continuous flow chemistry and automation might be employed to streamline the process, reducing both reaction times and the environmental impact.
化学反応の分析
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial in modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Employs reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Involves reagents like halogens or nucleophiles under acidic or basic conditions to replace specific functional groups.
Major Products
The products formed from these reactions vary based on the starting reagents and conditions. Oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced sulfonamides or amines. Substitution reactions often result in derivatives with altered pharmacological or chemical properties.
科学的研究の応用
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide finds applications across multiple scientific disciplines:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, interacting with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in treating specific diseases or conditions due to its unique structural properties.
Industry: Possible use in the development of novel materials or chemical processes.
作用機序
The precise mechanism of action for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide varies depending on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. This interaction can alter cellular pathways, potentially leading to therapeutic effects or changes in biological processes.
類似化合物との比較
When compared to other benzofuran sulfonamides or thiadiazole derivatives, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide offers unique advantages, such as enhanced stability, specificity, or bioactivity. Notable similar compounds include:
Benzofuran sulfonamide analogs: Known for their diverse pharmacological activities.
Thiadiazole derivatives: Investigated for their roles in medicinal chemistry and material science.
This compound's distinct chemical structure and versatile applications make it a valuable subject for ongoing scientific research
What do you think? What piqued your interest here?
特性
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-19-15-4-2-3-5-16(15)20(27(19,23)24)10-9-18-26(21,22)14-6-7-17-13(12-14)8-11-25-17/h2-7,12,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGWLMHQYLZMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2749087.png)
![ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2749088.png)



![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2749095.png)

![N-(3-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2749097.png)

![1-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA](/img/structure/B2749100.png)

![6'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2749102.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)
